molecular formula C10H13N5O4 B020195 6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one CAS No. 109737-94-2

6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one

Cat. No.: B020195
CAS No.: 109737-94-2
M. Wt: 267.24 g/mol
InChI Key: DNHMRNWTKQAINX-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one is a nucleoside analog, which is a class of compounds that mimic the structure of natural nucleosides. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies .

Preparation Methods

The synthesis of 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one typically involves glycosylation reactions. One common method is the sodium salt glycosylation procedure, where the sodium salt of a precursor compound is reacted with a glycosyl donor, such as 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide . The reaction conditions often include the use of solvents like methanol and the presence of catalysts to facilitate the glycosylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one has several scientific research applications:

Properties

IUPAC Name

6-amino-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-12-8-4(9(18)13-10)2-15(14-8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,12,13,14,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHMRNWTKQAINX-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C3C(=O)NC(=NC3=N2)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C3C(=O)NC(=NC3=N2)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one
Reactant of Route 2
6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one
Reactant of Route 3
6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one
Reactant of Route 4
6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one
Reactant of Route 5
6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one
Reactant of Route 6
6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one

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